molecular formula C5H9B B3057938 1-Butene, 3-bromo-3-methyl- CAS No. 865-58-7

1-Butene, 3-bromo-3-methyl-

Cat. No.: B3057938
CAS No.: 865-58-7
M. Wt: 149.03 g/mol
InChI Key: YDQUAHYQNTZSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butene, 3-bromo-3-methyl- is an organic compound with the molecular formula C₅H₉Br. It is a brominated derivative of butene, characterized by the presence of a bromine atom and a methyl group attached to the butene backbone. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butene, 3-bromo-3-methyl- can be synthesized through the bromination of 3-methyl-1-butene. This reaction typically involves the addition of hydrobromic acid (HBr) to 3-methyl-1-butene under controlled conditions. The reaction is carried out at low temperatures, often with the presence of a catalyst such as cuprous halide to enhance the reaction rate .

Industrial Production Methods: In industrial settings, the production of 1-butene, 3-bromo-3-methyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Butene, 3-bromo-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrobromic Acid (HBr): Used in addition reactions.

    Strong Bases (e.g., KOH, NaOH): Used in elimination reactions.

    Nucleophiles (e.g., OH⁻, RO⁻, NH₂⁻): Used in substitution reactions .

Major Products:

Scientific Research Applications

1-Butene, 3-bromo-3-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butene, 3-bromo-3-methyl- involves its reactivity as an electrophile due to the presence of the bromine atom. In substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new compounds. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-3-methylbut-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-4-5(2,3)6/h4H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQUAHYQNTZSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449520
Record name 1-Butene, 3-bromo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865-58-7
Record name 3-Bromo-3-methyl-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butene, 3-bromo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Butene, 3-bromo-3-methyl-
Reactant of Route 2
1-Butene, 3-bromo-3-methyl-
Reactant of Route 3
Reactant of Route 3
1-Butene, 3-bromo-3-methyl-
Reactant of Route 4
1-Butene, 3-bromo-3-methyl-
Reactant of Route 5
1-Butene, 3-bromo-3-methyl-
Reactant of Route 6
1-Butene, 3-bromo-3-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.